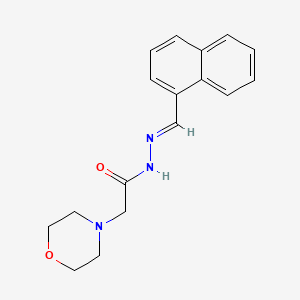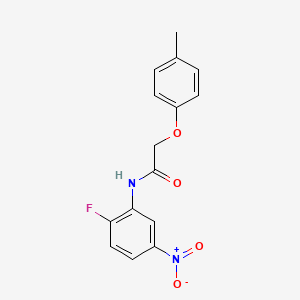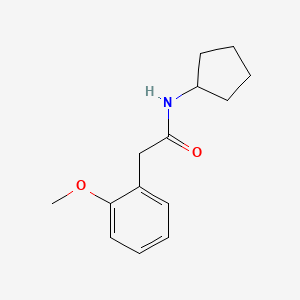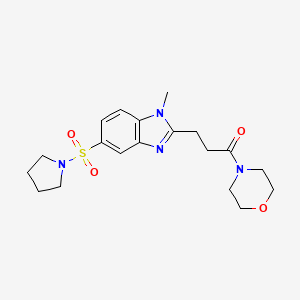![molecular formula C7H13N5O B5520786 4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5520786.png)
4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine is a useful research compound. Its molecular formula is C7H13N5O and its molecular weight is 183.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 183.11201006 g/mol and the complexity rating of the compound is 161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Potent Antimicrobials
4-[(1-Methyl-1H-tetrazol-5-yl)methyl]morpholine is instrumental in synthesizing various potent antimicrobials. A notable example includes the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which demonstrates strong antimicrobial properties, particularly in arecoline derivatives, phendimetrazine, and polygonapholine. This compound is synthesized using a multi-step process, including critical bromination of 3-acetylpyridine and cyclization steps, yielding a significant overall output (Kumar, Sadashiva, & Rangappa, 2007).
One-Pot Synthesis of Tetrazoles
Another application is in the efficient one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles. N-Morpholinomethyl-5-lithiotetrazole, derived from 4-(N-tetrazolylmethyl)morpholine, is used in this process. This method is particularly valuable for creating sterically congested and unsaturated tetrazoles, which are challenging to synthesize through other methods. It demonstrates a broad substrate scope and functional group tolerance, avoiding the use of cyanide or azide-based reagents (Alexakos & Wardrop, 2019).
Synthesis of Glucosidase Inhibitors with Antioxidant Activity
In the development of glucosidase inhibitors, this compound plays a key role. Benzimidazole derivatives containing a morpholine skeleton have been synthesized, showing promising in vitro antioxidant activities and glucosidase inhibition. These compounds are synthesized via a 'onepot' nitro reductive cyclization reaction, demonstrating high scavenging activity and potential therapeutic applications (Özil, Parlak, & Baltaş, 2018).
Synthesis of Ionic Liquids
Morpholinium-based ionic liquids, including those derived from this compound, have been synthesized for various applications. These ionic liquids, with diverse anions, demonstrate moderate to low toxicity and potential use as biomass solvents. The structural versatility of these ionic liquids extends their applicability in different fields, such as green chemistry and material science (Pernak et al., 2011).
Photophysical Characterization
The compound has been used in the synthesis and photophysical characterization of various derivatives, such as 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine. These studies provide insights into the structural and electronic properties of the synthesized compounds, contributing to the understanding of their potential applications in material science and photophysics (Chin et al., 2010).
Properties
IUPAC Name |
4-[(1-methyltetrazol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-11-7(8-9-10-11)6-12-2-4-13-5-3-12/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVUYPSWPMUKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5520706.png)

![4-{3-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5520716.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)
![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5520724.png)
![2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520726.png)
![N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5520733.png)
![3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5520742.png)
![4-[(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)methyl]benzamide hydrochloride](/img/structure/B5520750.png)




![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B5520800.png)
